![molecular formula C18H21N7O3S B2632433 N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034340-28-6](/img/structure/B2632433.png)
N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Interactions and Properties
Studies on quinoxaline derivatives, including their interactions and properties, offer insights into how these compounds behave under different conditions. For example, research on the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives at various temperatures and concentrations provides valuable data on their volumetric and acoustic properties, indicating how temperature and concentration affect solute-solute, solute-solvent, and solvent-solvent interactions (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Evaluation
The synthesis and biological evaluation of compounds related to the quinoxaline family, such as sulfonamide-containing 1,5-diarylpyrazole derivatives for their COX-2 inhibition properties, highlight the chemical versatility and potential therapeutic applications of these molecules. This includes efforts to improve pharmacokinetic profiles for clinical applications (Penning et al., 1997).
Antibacterial and Antimicrobial Activities
The microwave-assisted synthesis of pyrazol-1-ylquinoxalin-2(1H)-one derivatives and their evaluation for antibacterial activity demonstrates the potential of quinoxaline derivatives as antimicrobial agents. Some derivatives showed comparative effects to streptomycin, indicating their significant potential in combating microbial infections (Ajani et al., 2009).
Potential Antimalarial and Antitumor Agents
Research into antimalarial sulfonamides as COVID-19 drug candidates utilizing computational calculations and molecular docking studies signifies the adaptability of quinoxaline derivatives in addressing contemporary health challenges. Theoretical and empirical evaluations suggest certain sulfonamide derivatives show promise as antimalarial agents and possess favorable ADMET properties (Fahim & Ismael, 2021).
Conformational Characterization
N-Acylhydrazones based on quinoxaline derivatives and their conformational characterization through NMR spectroscopy provide insights into their stereochemical behavior. This kind of research aids in understanding the structural aspects that may influence the biological activity of these compounds (Munir et al., 2021).
properties
IUPAC Name |
N-[3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-13(26)24-7-9-25(10-8-24)18-17(20-15-5-3-4-6-16(15)21-18)22-29(27,28)14-11-19-23(2)12-14/h3-6,11-12H,7-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFVHAHEAVBETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-acetylpiperazin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.